Product packaging for 1-(5-Bromopentyl)-2-methoxybenzene(Cat. No.:CAS No. 14605-33-5)

1-(5-Bromopentyl)-2-methoxybenzene

Cat. No.: B11743035
CAS No.: 14605-33-5
M. Wt: 257.17 g/mol
InChI Key: BGRSVNUXJDNVGW-UHFFFAOYSA-N
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Description

1-(5-Bromopentyl)-2-methoxybenzene is a bromoalkane derivative featuring a methoxybenzene moiety. This compound serves as a valuable organic intermediate and building block in synthetic chemistry and pharmaceutical research . Its structure, which consists of a pentyl chain terminated with a bromine atom and linked to a 2-methoxy-substituted benzene ring, makes it suitable for various nucleophilic substitution reactions and chain-extension methodologies. Researchers can utilize the reactive bromine handle to facilitate the construction of more complex molecular architectures, particularly in the development of novel active compounds . While specific physical data for the 2-methoxy isomer should be confirmed, the related 4-methoxy isomer (CAS 14469-84-2) has a molecular formula of C12H17BrO and a molecular weight of 257.17 g/mol . It typically appears as a white/off-white to light yellow solid and should be stored in a cool, dry place in a sealed container to prevent exposure to air and degradation . This product is intended for research and development purposes exclusively and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17BrO B11743035 1-(5-Bromopentyl)-2-methoxybenzene CAS No. 14605-33-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14605-33-5

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

1-(5-bromopentyl)-2-methoxybenzene

InChI

InChI=1S/C12H17BrO/c1-14-12-9-5-4-8-11(12)7-3-2-6-10-13/h4-5,8-9H,2-3,6-7,10H2,1H3

InChI Key

BGRSVNUXJDNVGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCCCCBr

Origin of Product

United States

Strategic Synthetic Methodologies for 1 5 Bromopentyl 2 Methoxybenzene and Its Functionalized Analogues

Comprehensive Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. icj-e.org This process involves breaking bonds, known as disconnections, which correspond to reliable forward chemical reactions. amazonaws.comox.ac.uk

A primary disconnection strategy for 1-(5-bromopentyl)-2-methoxybenzene involves breaking the carbon-oxygen ether bond. This leads to two potential precursor sets: a phenoxide and an alkyl halide, or an aryl halide and an alcohol.

Disconnection A: This approach breaks the bond between the oxygen and the pentyl chain. The corresponding synthetic precursors are 2-methoxyphenol (guaiacol) and 1,5-dibromopentane (B145557). In the forward synthesis, the phenoxide of guaiacol (B22219), generated by a base, would act as a nucleophile to displace one of the bromine atoms on the pentane (B18724) chain.

Disconnection B: This strategy involves breaking the bond between the oxygen and the benzene (B151609) ring. This would suggest 5-bromopentanol and a halobenzene as precursors. However, the formation of aryl ethers from aryl halides and alcohols is generally less favored due to the lower reactivity of aryl halides in nucleophilic substitution reactions. francis-press.com Therefore, disconnection A is the more common and efficient approach.

The Williamson ether synthesis is a classic and versatile method for forming ethers from an alkoxide and an alkyl halide via an SN2 reaction. wikipedia.orgmasterorganicchemistry.com This reaction is fundamental to the strategy outlined in Disconnection A. francis-press.com

Another retrosynthetic approach focuses on the formation of the carbon-bromine bond. This strategy is particularly useful if the corresponding alcohol, 1-(5-hydroxypentyl)-2-methoxybenzene, is a readily accessible intermediate.

Disconnection C: This involves the conversion of a terminal alcohol on the pentyl chain to a bromide. This transformation can be achieved using various brominating agents.

Common methods for converting primary alcohols to alkyl bromides include reaction with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). Alternatively, the Appel reaction, using triphenylphosphine (B44618) and carbon tetrabromide, provides a mild and efficient method for this conversion. Free radical bromination of an alkane is also a possibility, though it can lack regioselectivity. byjus.com

The five-carbon pentyl chain can also be a target for disconnection, allowing for its construction from smaller fragments.

Disconnection D: This involves a Grignard reaction, a powerful tool for carbon-carbon bond formation. leah4sci.comyoutube.com For instance, a two-carbon Grignard reagent, such as ethylmagnesium bromide, could react with a three-carbon electrophile containing the 2-methoxyphenyl group, like 3-(2-methoxyphenyl)propyl halide. Alternatively, a Grignard reagent derived from a 2-methoxyphenyl-substituted halide could react with an epoxide like propylene (B89431) oxide, followed by further transformations. Grignard reagents are highly reactive and can be used to elongate carbon chains by reacting with carbonyl compounds or epoxides. leah4sci.comyoutube.comsavemyexams.com

Alkylation and Etherification Pathways for Methoxybenzene Derivatives

The forward synthesis of this compound and its analogs relies on well-established alkylation and etherification reactions.

The Williamson ether synthesis is a prime example of a nucleophilic substitution reaction used in this context. wikipedia.orgmasterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide. vedantu.com

In the synthesis of this compound, 2-methoxyphenoxide (the sodium salt of guaiacol) acts as the nucleophile, attacking the electrophilic carbon of 1,5-dibromopentane. chemguide.co.uk This SN2 reaction results in the displacement of one of the bromide ions and the formation of the desired ether linkage. wikipedia.org To favor monosubstitution and minimize the formation of the dialkylated product, a molar excess of 1,5-dibromopentane is often used.

Reactant 1Reactant 2ProductReaction Type
2-Methoxyphenol (Guaiacol)1,5-DibromopentaneThis compoundWilliamson Ether Synthesis (Nucleophilic Substitution)
1-(5-Hydroxypentyl)-2-methoxybenzenePhosphorus Tribromide (PBr₃)This compoundBromination of Alcohol

The methoxybenzene moiety itself can be formed through O-alkylation. While not the primary route to the target molecule if starting from guaiacol, understanding these methods is crucial for synthesizing functionalized analogs.

Guaiacol can be prepared by the methylation of catechol. wikipedia.org For instance, reacting catechol with a methylating agent like dimethyl sulfate (B86663) in the presence of a base will yield guaiacol. The alkylation of guaiacol can sometimes lead to a mixture of O-alkylated and C-alkylated products, depending on the reaction conditions and the catalyst used. researchgate.netresearchgate.netrsc.org For the synthesis of aryl ethers, copper-catalyzed coupling of aryl iodides with alcohols can be an effective method. organic-chemistry.org

Starting MaterialReagentProduct
CatecholDimethyl sulfate, Base2-Methoxyphenol (Guaiacol)
2-Methoxyphenol (Guaiacol)1,5-Dibromopentane, BaseThis compound

Regioselective Bromination Techniques

Regioselective bromination is a critical step in the synthesis of specifically substituted aromatic and aliphatic compounds. The ability to control the position of bromine atom introduction is paramount for the successful synthesis of target molecules like this compound.

Direct Bromination of Alkyl Chains for Bromopentyl Formation

The formation of a bromopentyl group through direct bromination of an alkyl chain often involves radical halogenation. This process is particularly useful for functionalizing alkanes where a hydrogen atom is substituted by a halogen. Light or a radical initiator is typically required to start the reaction. For instance, the reaction of an alkane with molecular bromine (Br₂) in the presence of light leads to the formation of a haloalkane. libretexts.org

The selectivity of this reaction can be influenced by the stability of the resulting radical intermediate. For example, in allylic bromination, substitution at the allylic position is favored due to the resonance stabilization of the intermediate radical. libretexts.org While direct bromination of a simple pentyl chain can lead to a mixture of isomers, specific reagents and conditions can enhance the selectivity for the desired terminal bromide.

Reagent/ConditionSelectivityNotes
Br₂/lightLow for terminal positionCan lead to a mixture of isomers. libretexts.org
N-Bromosuccinimide (NBS)/lightHigh for allylic positionsUseful for introducing bromine next to a double bond. libretexts.orgresearchgate.net
HBr/peroxidesAnti-Markovnikov addition to alkenesLeads to terminal bromides from terminal alkenes. youtube.com

Bromination of Substituted Methoxybenzene Scaffolds

The bromination of methoxybenzene and its derivatives is an electrophilic aromatic substitution reaction. The methoxy (B1213986) group is an activating, ortho-, para-directing group, meaning it increases the rate of reaction and directs the incoming electrophile (bromine) to the positions ortho and para to itself.

Several methods have been developed for the regioselective bromination of such scaffolds. For example, using molecular bromine can lead to the formation of the desired brominated product. cornell.edu The choice of solvent and temperature can influence the regioselectivity of the reaction. In some cases, a mixture of ortho and para isomers is obtained, which may require separation. cecri.res.in

To achieve high regioselectivity, specific brominating agents and catalysts can be employed. For instance, the use of tetra-n-butylammonium bromide (TBAB) in the presence of an oxidant like triphosgene (B27547) can lead to highly para-selective bromination of alkoxy-substituted arenes. researchgate.net Another approach involves the use of N-bromosuccinimide (NBS) which can provide selective bromination under specific conditions. researchgate.net

Brominating AgentCatalyst/ConditionsRegioselectivity
Br₂Varies with solvent and temperatureCan yield a mixture of isomers. cornell.edu
N-Bromosuccinimide (NBS)Radical initiator or lightOften used for benzylic bromination. researchgate.net
Tetra-n-butylammonium bromide (TBAB)Triphosgene (oxidant)High para-selectivity for alkoxy arenes. researchgate.net
Tosic anhydride/TBAClNot specifiedUsed for C2-chlorination of fused azine N-oxides. nih.gov

Advanced Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis of this compound and its analogues benefits significantly from these advanced approaches.

Transition Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Transition metal catalysis plays a pivotal role in the construction of complex organic molecules. These catalysts facilitate a wide range of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to synthesizing functionalized analogues of this compound. For instance, palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds. These reactions have been instrumental in the synthesis of various complex molecules, including those with applications in materials science and pharmaceuticals. bohrium.com Copper-catalyzed reactions are also widely used, for example, in the amination of alkyl halides, providing a route to functionalized amines. nih.gov

The development of new catalytic systems continues to expand the synthetic chemist's toolbox, enabling the construction of previously inaccessible molecular architectures. nih.gov

Catalyst SystemReaction TypeApplication
Palladium(0)Cascade reactionSynthesis of 2,3-disubstituted benzofurans. researchgate.net
Copper(I)C-H alkylationFunctionalization of pyridine (B92270) N-oxides. beilstein-journals.org
Rhodium[4+4] CycloadditionSynthesis of 8-membered rings. bohrium.com
CopperVicinal trifluoromethylation–allylationAssembly of trifluoromethylated allylarenes. researchgate.net

Radical-Mediated Pathways for Alkyl Halide Synthesis

Radical-mediated reactions offer a powerful alternative to traditional ionic pathways for the synthesis of alkyl halides. These methods often proceed under mild conditions and can exhibit unique selectivity. The generation of alkyl radicals can be achieved through various means, including the homolytic cleavage of C-X bonds or through photoredox catalysis. acs.org

Halogen-atom transfer (XAT) is a key process in many radical-mediated halogenations. researchgate.net In this process, a radical abstracts a halogen atom from a suitable donor, generating a new radical and a halogenated product. This strategy has been successfully employed for the synthesis of a variety of alkyl halides. researchgate.net The use of visible light-induced photoredox catalysis has emerged as a particularly green and powerful tool for generating radicals under mild conditions, often avoiding the need for toxic transition metal catalysts.

Radical Generation MethodKey FeaturesApplication
Homolytic cleavage of C-X bondsDirect but can require energy input. General alkyl halide synthesis.
Photoredox CatalysisMild conditions, often transition-metal-free. acs.orgSynthesis of a wide range of organic molecules.
Halogen-Atom Transfer (XAT)Selective halogenation. researchgate.netSynthesis of alkyl halides from unactivated precursors. researchgate.net

Bismuth(III)-Catalyzed Etherification Reactions

Bismuth(III) compounds have gained significant attention as versatile and environmentally friendly catalysts in organic synthesis. researchgate.netbohrium.com Their low toxicity, relative stability, and low cost make them attractive alternatives to more traditional and often more toxic metal catalysts. bohrium.com

Bismuth(III) salts, such as bismuth(III) triflate (Bi(OTf)₃), are effective Lewis acids that can catalyze a variety of reactions, including etherification. rsc.orgacs.org For example, bismuth(III) catalysts have been shown to efficiently promote the dehydrative etherification of phenolic hydroxyl groups with alcohols, producing ethers with water as the only byproduct. acs.org This method is characterized by its mild reaction conditions and excellent chemoselectivity. acs.org Bismuth(III) chloride (BiCl₃) has also been used to catalyze the allylation of benzylic alcohols. rsc.org The choice of bismuth salt and reaction conditions can be tuned to achieve the desired transformation. acs.org

Bismuth CatalystReaction TypeKey Features
Bismuth(III) triflate (Bi(OTf)₃)Etherification, DehydrationVersatile, can act as Lewis or Brønsted acid. rsc.orgacs.org
Bismuth(III) chloride (BiCl₃)Allylation, Pyrrole synthesisInexpensive and mild. researchgate.netrsc.org
Bismuth(III) bromide (BiBr₃)Dehydration of alcoholsForms alkenes from secondary and tertiary alcohols. acs.org

Enantioselective Synthesis of Chiral Analogues of this compound

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern chemical research, particularly in medicinal chemistry and materials science, where the three-dimensional arrangement of atoms can dictate biological activity or material properties. researchgate.net For a molecule like this compound, which lacks a chiral center in its parent structure, enantioselective synthesis necessitates the introduction of a stereocenter, typically on the pentyl chain. This can be achieved through various asymmetric catalytic methods that transform a prochiral substrate into a chiral product with high enantioselectivity.

One plausible strategy involves the asymmetric functionalization of the alkyl chain. Although direct asymmetric C-H functionalization of such unactivated alkyl chains remains a significant challenge, a multi-step approach beginning with a related prochiral starting material is more feasible. For instance, a ketone precursor, such as 1-(2-methoxyphenyl)hexan-2-one, could undergo asymmetric reduction to introduce a chiral hydroxyl group. Subsequent functionalization and manipulation of this chiral alcohol would lead to the desired chiral analogue.

Another powerful approach is the use of chiral catalysts in reactions that construct the chiral center during the formation of the carbon skeleton or through the modification of a pre-existing functional group. uvic.ca Asymmetric allylic substitution reactions, for example, can create chiral ethers from less-nucleophilic phenols and Morita-Baylis-Hillman (MBH) carbonates, offering a potential route to chiral precursors of this compound analogues. researchgate.netsemanticscholar.org

A hypothetical, yet viable, synthetic pathway could involve the following key steps:

Preparation of a Prochiral Precursor: Synthesis of a precursor molecule that contains a functional group amenable to asymmetric transformation. An example would be a derivative with a double bond or a carbonyl group at a suitable position on the pentyl chain.

Asymmetric Catalysis: Employment of a chiral catalyst, such as a transition metal complex with a chiral ligand or an organocatalyst, to induce enantioselectivity in a key bond-forming or functional group transformation step.

Elaboration to the Final Product: Conversion of the chirally functionalized intermediate into the target chiral analogue of this compound through standard synthetic transformations.

The following table outlines a conceptual enantioselective synthesis starting from a prochiral ketone.

StepStarting MaterialReagents and ConditionsIntermediate/ProductPurpose
11-(2-Methoxyphenyl)hexan-2-oneChiral reducing agent (e.g., (R)-CBS reagent), borane(R)-1-(2-Methoxyphenyl)hexan-2-olAsymmetric reduction to create a chiral alcohol.
2(R)-1-(2-Methoxyphenyl)hexan-2-ol1. Mesyl chloride, triethylamine; 2. Lithium bromide(S)-2-Bromo-1-(2-methoxyphenyl)hexaneConversion of the hydroxyl group to a bromide with inversion of stereochemistry.

This table illustrates a generalized approach. The choice of specific reagents and conditions would require empirical optimization to achieve high yields and enantioselectivity. The development of such methods is critical for exploring the structure-activity relationships of chiral molecules in various scientific fields.

Synthetic Routes to Isotopically Labeled this compound (e.g., Deuteration)

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H), are invaluable tools in mechanistic studies, metabolic research, and quantitative analysis using mass spectrometry. The synthesis of deuterated this compound can be approached by introducing deuterium atoms at specific positions on the aromatic ring or the alkyl chain.

Deuteration of the Aromatic Ring:

Direct hydrogen-deuterium (H/D) exchange on the aromatic ring of this compound or its precursors is a common strategy. A recently developed method for the deuteration of (hetero)aryl bromides utilizes a silver carbonate (Ag₂CO₃) catalyst with deuterium oxide (D₂O) as the deuterium source. nih.gov This method is attractive due to its operational simplicity and the potential for high deuterium incorporation. The methoxy group in this compound is an ortho-, para-director, which would influence the positions of deuteration on the benzene ring.

Deuteration of the Alkyl Chain:

Introducing deuterium into the pentyl chain can be accomplished by using deuterated building blocks in the synthesis. For instance, a deuterated alkyl bromide could be used to alkylate 2-methoxyphenol. The synthesis of deuterated alkyl bromides can be achieved through various methods, such as the reaction of a deuterated alcohol with a brominating agent. A classic method involves the reaction of silver acetate-d₃ with bromine to produce methyl-d₃ bromide, illustrating a pathway from a deuterated carboxylic acid salt to a deuterated alkyl halide. researchgate.netcdnsciencepub.com A similar conceptual approach could be adapted for a longer, deuterated alkyl chain.

Base-mediated deuteration offers another route. For example, using a strong base in a deuterated solvent like DMSO-d₆ can facilitate H/D exchange at acidic C-H positions. acs.org While the alkyl chain of this compound lacks significant acidity, precursors with activating groups (e.g., a ketone) could undergo deuteration at the α-position.

The following table outlines potential strategies for the synthesis of isotopically labeled this compound.

Labeling PositionSynthetic StrategyKey ReagentsDeuterated Product
Aromatic RingDirect H/D ExchangeThis compound, Ag₂CO₃, D₂OThis compound-dₓ
Alkyl Chain (e.g., at C5)Alkylation with a Deuterated Alkyl Halide2-Methoxyphenol, 1,5-dibromopentane-dₓ, Base1-(5-Bromopentyl-dₓ)-2-methoxybenzene
Alkyl Chain (via precursor)Deuteration of an Activated Precursor1-(2-Methoxyphenyl)hexan-5-one, Base, D₂O; followed by reduction and bromination1-(5-Bromo-4,4-dideuteriopentyl)-2-methoxybenzene

The selection of the synthetic route would depend on the desired labeling pattern and the required level of deuterium incorporation. These isotopically labeled analogues are essential for detailed investigations into the compound's reaction mechanisms, metabolic fate, and environmental transport.

Elucidation of Reactivity Profiles and Mechanistic Pathways of 1 5 Bromopentyl 2 Methoxybenzene

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon Center

The bromine atom attached to the pentyl chain in 1-(5-bromopentyl)-2-methoxybenzene serves as a good leaving group, making the terminal carbon atom susceptible to nucleophilic attack. This reactivity is central to the synthetic utility of the compound, allowing for the introduction of various functional groups.

Reactivity with Nitrogen-Based Nucleophiles (e.g., Amines)

This compound readily undergoes nucleophilic substitution reactions with ammonia (B1221849) and amines to yield primary, secondary, and tertiary amines, respectively. The reaction with ammonia, for instance, typically proceeds by heating the haloalkane with a concentrated solution of ammonia in ethanol (B145695) within a sealed tube to prevent the volatile ammonia from escaping. chemguide.co.uk

The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine on the electrophilic carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of an ammonium (B1175870) salt intermediate. In the presence of excess amine, a proton is transferred from the ammonium salt to another amine molecule, yielding the final amine product and an ammonium salt byproduct. chemguide.co.ukchemguide.co.uk

This process can continue, with the newly formed primary amine acting as a nucleophile to attack another molecule of this compound, leading to a secondary amine. chemguide.co.ukyoutube.com This subsequent reaction is often more facile as the primary amine can be a stronger nucleophile than ammonia. chemguide.co.uk Further reaction can produce a tertiary amine and ultimately a quaternary ammonium salt. youtube.com The reaction pathway is influenced by the stoichiometry of the reactants; a large excess of the nitrogen nucleophile favors the formation of the primary amine. chemguide.co.ukchemguide.co.uk

Table 1: Nucleophilic Substitution of this compound with Amines

Nucleophile Product Type General Reaction
Ammonia (NH₃) Primary Amine R-Br + 2NH₃ → R-NH₂ + NH₄Br
Primary Amine (R'-NH₂) Secondary Amine R-Br + 2R'-NH₂ → R-NH-R' + R'-NH₃Br
Secondary Amine (R'₂NH) Tertiary Amine R-Br + 2R'₂NH → R-N(R')₂ + R'₂NH₂Br

Where R = 2-methoxyphenylpentyl

Reactivity with Sulfur-Based Nucleophiles (e.g., Thiols)

Analogous to nitrogen nucleophiles, thiols and their corresponding thiolates are effective nucleophiles for the substitution of the bromine in this compound. The reaction with a thiol (R'-SH) or a thiolate salt (R'-SNa) leads to the formation of a thioether (sulfide). Thiolates are generally more potent nucleophiles than thiols, and the reaction is often carried out in the presence of a base to deprotonate the thiol.

The mechanism is a standard SN2 displacement, where the sulfur atom attacks the carbon bonded to the bromine, displacing the bromide ion in a single concerted step. These reactions are valuable for creating carbon-sulfur bonds, which are important in various chemical and biological contexts.

Formation of Organometallic Intermediates (e.g., Grignard Reagents)

This compound can be converted into a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.eduadichemistry.com This reaction involves the oxidative insertion of the magnesium atom into the carbon-bromine bond, transforming the electrophilic carbon of the alkyl bromide into a highly nucleophilic carbon in the organomagnesium compound. adichemistry.com

The formation of the Grignard reagent, (2-methoxyphenylpentyl)magnesium bromide, is a redox process. mnstate.edu It is crucial to maintain anhydrous conditions as Grignard reagents are strong bases and will react with any protic solvents like water. adichemistry.comsigmaaldrich.com The resulting Grignard reagent is a versatile intermediate in organic synthesis, acting as a potent nucleophile to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide. mnstate.eduadichemistry.comsigmaaldrich.com

Table 2: Formation and Reaction of the Grignard Reagent

Reactant Reagent Product
This compound Mg, anhydrous ether (2-Methoxyphenylpentyl)magnesium bromide
(2-Methoxyphenylpentyl)magnesium bromide 1. CO₂ 2. H₃O⁺ 6-(2-Methoxyphenyl)hexanoic acid

Elimination Reactions Leading to Unsaturated Carbon-Carbon Bonds

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction (E2 mechanism) to form an alkene. Instead of attacking the carbon atom bearing the bromine (as in substitution), the base abstracts a proton from the carbon atom adjacent to it. This leads to the formation of a double bond and the expulsion of the bromide ion.

The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. However, the use of a bulky base can favor the formation of the less substituted (Hofmann) product due to steric hindrance. The competition between substitution (SN2) and elimination (E2) pathways is a key consideration in the reactions of alkyl halides and is influenced by factors such as the strength and steric bulk of the base, the reaction temperature, and the solvent.

Electrophilic Aromatic Substitution Reactions on the Methoxybenzene Ring

The methoxybenzene (anisole) moiety of the compound is susceptible to electrophilic aromatic substitution (EAS). The methoxy (B1213986) group (-OCH₃) is an activating group and an ortho-, para-director. libretexts.org This means that it increases the rate of reaction compared to benzene (B151609) and directs incoming electrophiles to the positions ortho and para to itself. libretexts.org

The activating nature of the methoxy group is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which stabilizes the carbocation intermediate (arenium ion or Wheland intermediate) formed during the reaction. lumenlearning.comlibretexts.org While the methoxy group is activating, the long alkyl chain has a minor activating effect.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org For instance, bromination of an anisole (B1667542) derivative typically yields the para-bromo product as the major isomer due to less steric hindrance compared to the ortho positions. libretexts.org

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of Methoxybenzene

Reaction % Ortho-Product % Meta-Product % Para-Product
Nitration 30–40 0–2 60–70
Friedel-Crafts Acylation 5–10 0–5 90–95

Data for anisole (methoxybenzene) as a representative system. libretexts.org

The mechanism for these reactions involves two main steps: the attack of the aromatic ring on the electrophile to form the resonance-stabilized arenium ion, followed by the loss of a proton to restore aromaticity. lumenlearning.commasterorganicchemistry.com The first step is typically the rate-determining step. lumenlearning.comyoutube.com

Oxidative and Reductive Transformations of the Compound

The this compound molecule possesses sites that can undergo oxidative or reductive transformations. The benzylic position (the carbon atom of the pentyl chain attached to the benzene ring) is susceptible to oxidation under strong oxidizing conditions, potentially leading to the formation of a ketone or even cleavage of the alkyl chain. However, the primary alcohol that could be formed from the bromide via substitution and subsequent reactions could be oxidized to an aldehyde or a carboxylic acid.

Reduction of the aromatic ring is possible but generally requires harsh conditions, such as high pressure and temperature with a metal catalyst (e.g., catalytic hydrogenation). A more common reductive transformation would involve the bromine atom. The carbon-bromine bond can be reduced to a carbon-hydrogen bond using various reducing agents, such as lithium aluminum hydride (though this is more reactive towards other functional groups) or through catalytic hydrogenation. A notable reductive process is the formation of the Grignard reagent, which involves the formal reduction of the carbon center by magnesium metal. mnstate.edu

Radical Chemistry Involving this compound

The presence of a bromine atom at the terminus of the pentyl chain in this compound makes it a suitable precursor for radical-mediated reactions. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. e3s-conferences.orglibretexts.org A common method for initiating such reactions is the use of a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator like tributyltin hydride (Bu₃SnH). libretexts.orgorganic-chemistry.org

The generally accepted mechanism for the radical cyclization of haloalkanes begins with the homolytic cleavage of the initiator (AIBN) upon heating to generate two radicals and a molecule of nitrogen gas. libretexts.org These initiator radicals then abstract a hydrogen atom from tributyltin hydride to produce a tributyltin radical (Bu₃Sn•). libretexts.orgyoutube.com The tributyltin radical is the key chain-propagating species.

In the context of this compound, the tributyltin radical reacts with the starting material to cleave the carbon-bromine bond, a process favored by the formation of a stable tin-bromine (B14679306) bond. libretexts.orgorganic-chemistry.org This homolytic cleavage results in the formation of tributyltin bromide and, more importantly, the 5-(2-methoxyphenyl)pentyl radical.

This primary alkyl radical can then undergo an intramolecular cyclization. Radical cyclizations are known to be rapid and selective intramolecular transformations. wikipedia.org For the 5-(2-methoxyphenyl)pentyl radical, the attack of the radical onto the aromatic ring can, in principle, lead to the formation of five- or six-membered rings. However, in reactions under kinetic control, 5-exo cyclization is generally favored over 6-endo cyclization. wikipedia.org In this specific case, the radical would attack one of the unsubstituted positions on the benzene ring. The methoxy group at the 2-position can influence the regioselectivity of this attack.

Following the cyclization event, the resulting radical intermediate is quenched. In a reaction mediated by tributyltin hydride, this typically occurs through hydrogen atom abstraction from another molecule of Bu₃SnH, which regenerates the tributyltin radical to continue the chain reaction. libretexts.org This final step yields the cyclized product, a substituted tetralin derivative, and a tributyltin radical.

While the use of tin hydrides is effective, their toxicity has led to the development of alternative, less toxic reagents for radical reactions. researchgate.netorganic-chemistry.org

Detailed Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. For a molecule like this compound, this involves characterizing the fleeting intermediates and understanding the energetic landscape of the transition states.

The direct observation and characterization of reaction intermediates, which are often highly reactive and short-lived, present a significant experimental challenge. purdue.edu In the radical cyclization of this compound, the key intermediates are the 5-(2-methoxyphenyl)pentyl radical and the subsequent cyclized radical.

While direct isolation of these radical intermediates is generally not feasible, their existence can be inferred through various spectroscopic techniques and trapping experiments. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying species with unpaired electrons, such as radicals. researchgate.netresearchgate.net In principle, the EPR spectrum of the 5-(2-methoxyphenyl)pentyl radical could be observed under specific experimental conditions, providing information about its structure and electronic environment.

Mass spectrometry techniques, particularly when coupled with methods like electrospray ionization (ESI-MS), can be employed to detect and characterize reaction intermediates, especially in catalytic cycles where charged species may be involved. purdue.edu While radical intermediates are neutral, they can sometimes be detected as part of a complex with a charged species.

Computational chemistry provides a complementary approach to characterizing reaction intermediates. Quantum mechanical calculations can be used to model the geometries and energies of the radical intermediates, offering insights into their stability and preferred conformations. For instance, computational studies on analogous 5-hexenyl radical cyclizations have provided detailed information on the structures of the open-chain and cyclized radical intermediates. researchgate.netscirp.org

The transition state is the highest energy point along the reaction coordinate and represents the critical juncture between reactants and products. Understanding the structure and energy of the transition state is fundamental to comprehending reaction rates and selectivity. e3s-conferences.org

For the radical cyclization of this compound, the key transition state is that of the intramolecular addition of the radical to the aromatic ring. Computational studies on the cyclization of similar 5-hexenyl radicals have shown that these reactions proceed through highly organized, chair-like transition states. researchgate.netscirp.org The preference for 5-exo cyclization is attributed to a lower energy transition state compared to the 6-endo pathway, a concept explained by the Beckwith-Houk model. researchgate.net This model posits that the geometry of the transition state for the 5-exo closure allows for better orbital overlap.

Computational methods, such as Density Functional Theory (DFT), are frequently used to model transition states. e3s-conferences.orgresearchgate.netscirp.org These calculations can provide detailed information about the geometry of the transition state, including the forming bond length and the angles of the atoms involved. By calculating the energy of the transition state relative to the ground state of the radical, the activation energy for the cyclization can be estimated, which in turn relates to the reaction rate. researchgate.netscirp.org

The table below, based on computational studies of the analogous 5-hexenyl radical cyclization, illustrates the calculated activation energies for different cyclization modes. researchgate.netscirp.org

Transition StateCyclization ModeCalculated Activation Energy (kcal/mol)
Exo-Chair5-exoLower Energy
Exo-Boat5-exoHigher Energy
Endo-Chair6-endoHigher Energy

This data is illustrative and based on the cyclization of the 5-hexenyl radical, a structural analogue.

These computational models can also predict how substituents on the aromatic ring, such as the methoxy group in this compound, might influence the stability of the transition state and thus the outcome of the reaction.

The Role of 1 5 Bromopentyl 2 Methoxybenzene As a Versatile Building Block in Complex Chemical Synthesis

Precursor for Advanced Pharmaceutical Chemistry Scaffolds

The structural features of 1-(5-Bromopentyl)-2-methoxybenzene make it an attractive starting material for the synthesis of novel pharmaceutical scaffolds. The lipophilic alkyl-aryl ether portion can influence pharmacokinetic properties, while the terminal bromide provides a reactive site for covalently linking the moiety to other molecular fragments or for building heterocyclic systems.

A primary application of this compound is in the synthesis of analogs of naturally occurring compounds, most notably cannabinoids. The synthesis of Cannabigerol (CBG) and its derivatives often involves the acid-catalyzed alkylation of a resorcinol (B1680541), such as olivetol (B132274), with an allylic alcohol like geraniol. nih.govmdpi.comuhsp.edu To create novel analogs with modified side chains, this strategy can be adapted by replacing the standard pentyl group of olivetol with other functionalized chains.

This compound serves as a key reagent for synthesizing an olivetol analog bearing a methoxybenzene-pentyl side chain. This is typically achieved through an O-alkylation reaction where the phenoxide of a protected hydroquinone (B1673460) is reacted with this compound. The resulting diaryl ether can then be elaborated into a resorcinol derivative ready for coupling with other fragments to produce drug-like molecules. nih.govorganic-chemistry.orgdiva-portal.org This methodology allows for the systematic modification of the cannabinoid scaffold, enabling the exploration of structure-activity relationships (SAR) by introducing the unique methoxybenzene-pentyl moiety. This structural modification can significantly alter the compound's binding affinity for cannabinoid receptors and other biological targets. nih.gov

The general synthetic approach is outlined below, showcasing the creation of a CBG analog.

Table 1: Synthesis of a Cannabigerol (CBG) Analog

StepReactantsReagents & ConditionsProductPurpose
11,4-Benzoquinone, this compoundNaH, THF2-(5-(2-Methoxyphenyl)pentyloxy)cyclohexa-2,5-dien-1-oneIntroduction of the methoxybenzene-pentyl side chain.
2Product from Step 1Grignard Reagent (e.g., MeMgBr), CuI3-(5-(2-Methoxyphenyl)pentyl)-4-methylcyclohex-3-en-1-oneFormation of a substituted cyclohexenone ring.
3Product from Step 2Aromatization Agent (e.g., DDQ)5-(5-(2-Methoxyphenyl)pentyl)-2-methylphenolAromatization to form the functionalized phenol.
4Product from Step 3, GeraniolAcid Catalyst (e.g., p-TsOH), CH₂Cl₂CBG Analog with Methoxybenzene-Pentyl MoietyFriedel-Crafts alkylation to form the final cannabinoid scaffold. nih.gov

The terminal bromide on the pentyl chain of this compound is a key functional group for constructing nitrogen-containing heterocycles, which are ubiquitous scaffolds in medicinal chemistry. kit.edursc.org The bromo group serves as an excellent electrophile for reactions with nitrogen nucleophiles, such as primary or secondary amines, enabling the formation of new carbon-nitrogen bonds.

One powerful application is in the synthesis of macrocycles. By reacting this compound with a diamine under high-dilution conditions, a large ring structure incorporating the methoxybenzene-pentyl unit can be formed. nih.gov This type of reaction, often a double N-alkylation, creates macrocyclic diamines that can act as complexing agents or as scaffolds for further functionalization. The flexibility of the pentyl chain is crucial for allowing the molecule to adopt the necessary conformation for cyclization. While specific literature examples detailing the use of this compound in this context are not prominent, the reaction is based on well-established principles of heterocycle and macrocycle synthesis from alkyl dihalides or their equivalents. acs.org

A plausible synthetic pathway for a nitrogen-containing macrocycle is detailed below.

Table 2: Proposed Synthesis of a Nitrogen-Containing Heterocycle

Reaction TypeReactantsReagents & ConditionsProposed ProductKey Transformation
MacrocyclizationThis compound, 1,2-DiaminoethaneK₂CO₃, Acetonitrile (B52724), Reflux (High Dilution)1-(2-Methoxyphenyl)-6,9-diaza-1-cyclononaneDouble nucleophilic substitution forming a nine-membered heterocyclic ring. nih.gov
N-AlkylationThis compound, Piperazine (B1678402)NaH, DMF1-(5-(2-Methoxyphenyl)pentyl)piperazineFormation of a functionalized piperazine derivative. thieme-connect.com

Intermediate in the Development of Advanced Materials Precursors

The structural components of this compound—an aromatic ether and a reactive alkyl halide—are found in monomers used for creating advanced functional materials. However, its specific use as a direct precursor in this field is not widely documented in the available literature.

Poly(arylene ether)s are a class of high-performance thermoplastics known for their thermal stability and mechanical strength. vt.eduresearchgate.net Their synthesis typically involves the step-growth polymerization of bisphenols with activated aromatic dihalides. In principle, this compound could be used to modify polymer architectures. For instance, it could be grafted onto a pre-existing polymer backbone containing nucleophilic sites, thereby introducing the methoxybenzene-pentyl side chain. This could alter the polymer's properties, such as its solubility or glass transition temperature.

Alternatively, it could be functionalized to create a monomer for polymerization. For example, the bromo-group could be converted to a phenol, and the methoxy (B1213986) group could be replaced with a second phenol, creating a bisphenol monomer suitable for poly(arylene ether) synthesis. researchgate.net However, there are no specific reports of such a synthetic route being employed.

Conjugated polymers, which form the basis of many organic electronic and optoelectronic devices, are often synthesized from aromatic building blocks via cross-coupling reactions. slideshare.netfrontiersin.org The methoxybenzene unit of this compound is an electron-donating group, a common feature in monomers for p-type organic semiconductors.

For this compound to be used in conjugated polymer synthesis, it would likely require further modification. For example, additional reactive sites, such as boronic esters or other halides, would need to be installed on the aromatic ring to enable participation in polymerization reactions like Suzuki or Stille coupling. The long, flexible, and non-conjugated pentyl chain would likely serve to increase the solubility of the resulting polymer rather than contributing to its electronic properties. While plausible, the application of this compound as a precursor for these materials has not been specifically demonstrated in the reviewed scientific literature.

Synthetic Utility in Natural Product Synthesis and Analogues

The application of this compound in the synthesis of natural products appears to be primarily focused on the creation of analogs rather than the total synthesis of the natural products themselves. nih.govrsc.org As detailed in Section 4.1.1, its main role is as a building block to introduce a non-natural side chain into a known natural product scaffold, such as that of the cannabinoids. This strategy of "diverted total synthesis" allows researchers to create novel molecules with potentially altered or improved biological activities. nih.gov

Beyond the cannabinoid family, its use is not well-documented. The synthesis of many natural products involves intricate and stereochemically complex steps where the introduction of a flexible methoxybenzene-pentyl group may not be a strategic priority. However, for natural products that feature long alkyl or aryl-alkyl ether chains, this compound remains a potentially useful, albeit underexploited, synthetic intermediate.

Derivatization for Specialized Analytical and Spectroscopic Probes

The chemical architecture of this compound makes it a valuable and versatile building block for the synthesis of specialized molecular probes used in advanced analytical and spectroscopic applications. Its structure features two key components: a reactive terminal alkyl bromide on a pentyl chain and a stable 2-methoxyphenyl group. This combination allows for its strategic incorporation into larger, more complex molecules designed to interact with specific biological targets, such as neurotransmitter receptors. The primary application of this derivatization is in the development of high-affinity ligands for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, which are powerful non-invasive techniques for visualizing and quantifying biological processes in vivo.

The derivatization strategy typically leverages the reactivity of the 5-bromopentyl chain. This chain acts as an electrophilic spacer, readily undergoing nucleophilic substitution reactions with amine-containing moieties. This allows for the covalent attachment of the 1-(2-methoxyphenyl)pentyl fragment to various core structures, particularly those based on piperazine. The 2-methoxyphenylpiperazine scaffold is a well-established pharmacophore for high-affinity binding to serotonin (B10506) 5-HT1A receptors. nih.gov

A prominent example of this application is in the synthesis of analogues of WAY-100635, a potent and selective 5-HT1A receptor antagonist that serves as a benchmark radioligand for PET neuroimaging. nih.govresearchgate.net While many syntheses build the final molecule by alkylating 1-(2-methoxyphenyl)piperazine, an alternative and equally viable strategy involves using this compound as the alkylating agent. In this approach, the target probe's core, often a complex heterocyclic amine, is reacted with this compound to form the final ligand.

Furthermore, the methoxy group on the phenyl ring is critical for its role as a precursor for radiolabeling. For PET imaging, this methoxy group can be demethylated to a hydroxyl group (a phenol). This phenolic precursor is then re-methylated using a short-lived positron-emitting isotope, such as Carbon-11 ([¹¹C]CH₃I or [¹¹C]CH₃OTf), or alkylated with a fluorine-18 (B77423) labeled chain (e.g., [¹⁸F]fluoroethyl bromide). This final step introduces the imaging radionuclide into the molecule, transforming it into a PET tracer. The resulting radioligand can be administered and its distribution and binding to 5-HT1A receptors in the brain can be measured, providing invaluable data for neuroscience research and the diagnosis of neuropsychiatric disorders.

The tables below summarize the derivatization approach and the characteristics of the resulting probes.

Table 1: Derivatization Strategy for Probe Synthesis

Starting MaterialReaction TypeReactant/Core StructureResulting MoietyApplication
This compoundNucleophilic SubstitutionPiperazine-containing heterocycle1-(2-Methoxyphenyl)pentyl-piperazinePrecursor for 5-HT1A receptor ligands
Precursor (e.g., Desmethyl-WAY-100635 analogue)O-Alkylation / O-Methylation[¹¹C]CH₃I or [¹⁸F]FCH₂CH₂Br[¹¹C]Methoxy or [¹⁸F]Fluoroethoxy groupPET Radioligand

Table 2: Examples of Probe Classes Derived from this compound Precursors

Probe ClassSpectroscopic MethodTargetResearch Focus
WAY-100635 AnaloguesPET / SPECTSerotonin 5-HT1A ReceptorNeuroimaging of mood disorders, anxiety, and cognition. nih.gov
Arylpiperazine DerivativesAutoradiography, In-vitro binding assaysSerotonin 5-HT1A ReceptorStructure-activity relationship studies, drug discovery. nih.gov
Fluorescent LigandsFluorescence Spectroscopy / MicroscopySerotonin 5-HT1A ReceptorVisualizing receptor distribution and dynamics in cells and tissues.

This strategic use of this compound as a modifiable building block highlights its importance in the field of medicinal chemistry and neuroimaging, enabling the creation of sophisticated tools for exploring the complexities of the central nervous system.

Advanced Spectroscopic and Analytical Characterization Methodologies for Academic Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass.

Calculated HRMS Data for the Molecular Ion of 1-(5-Bromopentyl)-2-methoxybenzene

Ion Formula Isotope Composition Calculated Exact Mass (m/z)
[C₁₂H₁₇BrO]⁺ ¹²C₁₂, ¹H₁₇, ⁷⁹Br, ¹⁶O 272.0463

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion (such as the molecular ion), subjecting it to fragmentation, and then analyzing the resulting product ions. This technique provides detailed structural information by revealing how a molecule breaks apart.

The fragmentation of this compound would be expected to follow predictable pathways based on the functional groups present. libretexts.orglibretexts.org Cleavage of the bonds in the pentyl chain and loss of the substituents would generate a series of characteristic fragment ions. Common fragmentation patterns for alkylbenzenes often involve the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Benzylic cleavage, breaking the bond between C-1' and C-2' of the pentyl chain, would yield a stable ion at m/z 121 (C₈H₉O⁺). Loss of the entire bromopentyl chain would result in a fragment corresponding to the methoxybenzene radical cation.

Predicted Major Fragment Ions in the Mass Spectrum of this compound

Predicted m/z Possible Fragment Ion Formula Likely Origin
193 [C₁₂H₁₇O]⁺ Loss of Br radical from the molecular ion
149 [C₅H₁₀Br]⁺ Cleavage of the Ar-CH₂ bond
121 [C₈H₉O]⁺ Benzylic cleavage (loss of C₄H₈Br radical)
107 [C₇H₇O]⁺ Loss of CH₂ from the m/z 121 ion

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound by identifying its characteristic functional groups. The vibrational modes of the molecule are dictated by the distinct components: the substituted aromatic ring, the methoxy (B1213986) group, the polymethylene chain, and the carbon-bromine bond.

The IR and Raman spectra are expected to display characteristic bands corresponding to specific molecular vibrations. The aromatic ring gives rise to C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. nih.gov The ortho-substitution pattern influences the out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene (B151609) ring.

The methoxy group (-OCH₃) presents specific vibrational markers. researchgate.net These include symmetric and asymmetric C-H stretching modes around 2950-2850 cm⁻¹, and a characteristic C-O stretching vibration. researchgate.net The aliphatic pentyl chain contributes additional C-H stretching bands in the 2960-2850 cm⁻¹ region, as well as CH₂ scissoring (around 1465 cm⁻¹) and rocking (around 720 cm⁻¹) vibrations. Finally, the C-Br stretching vibration of the primary bromoalkane is anticipated to appear in the lower frequency region of the spectrum, typically between 650 and 550 cm⁻¹.

A summary of the expected key vibrational frequencies for this compound is provided below.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
C-H Stretch (Aromatic)2-methoxyphenyl3100 - 3000
C-H Stretch (Asymmetric)-CH₃ (methoxy), -CH₂-2960 - 2940
C-H Stretch (Symmetric)-CH₃ (methoxy), -CH₂-2880 - 2850
C=C Stretch (Aromatic)2-methoxyphenyl1600 - 1450
CH₂ Scissoring-(CH₂)₅-~1465
C-O Stretch (Aryl Ether)Ar-O-CH₃1270 - 1230
C-Br Stretch-CH₂Br650 - 550

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for determining the purity of this compound and for analyzing its presence in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Application

HPLC is a robust technique for the purity assessment of this compound, which is amenable to analysis due to the UV-active methoxybenzene chromophore. A reversed-phase HPLC method is typically developed for non-polar to moderately polar compounds.

Method development would involve a C18 stationary phase, which effectively retains the analyte through hydrophobic interactions. The mobile phase would likely consist of a gradient or isocratic mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. nih.gov UV detection is suitable, with the wavelength set to capture the absorbance maximum of the 2-methoxyphenyl group, likely around 226 nm or 270 nm. nih.govresearchgate.net The retention time of the compound would be a key identifier, while the peak area provides quantitative information regarding its purity. The method can be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, and precision. nih.gov

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water mixture
Flow Rate 1.0 mL/min
Detection UV at ~226 nm or ~270 nm
Column Temperature 30 °C
Injection Volume 10 - 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds like this compound. The gas chromatograph separates the compound from any volatile impurities before it enters the mass spectrometer, which provides structural information based on its mass-to-charge ratio (m/z) and fragmentation pattern.

Upon injection into the GC, the compound is volatilized and separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. In the mass spectrometer, electron ionization (EI) at 70 eV leads to the formation of a molecular ion (M⁺) and characteristic fragment ions. nih.gov

The mass spectrum of this compound is expected to show a distinctive molecular ion peak cluster due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.com This results in two peaks of almost equal intensity at M⁺ and M+2.

Key fragmentation pathways would include:

Benzylic cleavage: Fission of the bond between the alkyl chain and the aromatic ring, leading to a stable methoxybenzyl cation.

Alkyl chain fragmentation: Loss of successive alkyl fragments from the pentyl chain. ic.ac.uk

Alpha-cleavage: Fragmentation at the carbon adjacent to the bromine atom.

McLafferty rearrangement: If applicable, though less common for this structure.

The fragmentation pattern provides a molecular fingerprint that confirms the identity of the compound. oup.comresearchgate.net

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)

m/z ValueProposed Fragment IdentityComments
258/260[M]⁺Molecular ion peak cluster, showing the 1:1 isotopic pattern of bromine.
137[C₉H₁₃O]⁺Loss of bromine radical.
121[C₇H₇O]⁺Methoxybenzyl cation (benzylic cleavage). A highly characteristic and often abundant peak.
107[C₇H₇O - CH₂]⁺Loss of methylene (B1212753) from the methoxybenzyl cation.
91[C₇H₇]⁺Tropylium ion, from rearrangement of the benzyl (B1604629) fragment.
77[C₆H₅]⁺Phenyl cation.

X-ray Crystallography for Solid-State Structural Confirmation of Derivatives

While this compound is likely a liquid or oil at ambient temperature, X-ray crystallography remains the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. To apply this technique, the compound must first be converted into a suitable single crystal. This is typically achieved by synthesizing a crystalline derivative.

For instance, the terminal bromine atom could be substituted with a functional group known to promote crystallization, such as a derivative that can form strong hydrogen bonds or has a more rigid structure. Alternatively, co-crystallization with another molecule that forms a stable, well-ordered lattice with the parent compound could be explored.

Once a suitable crystal of a derivative is obtained and analyzed, X-ray diffraction data provides precise information on:

Molecular Conformation: The exact spatial arrangement of the atoms, including the conformation of the flexible pentyl chain (e.g., all-trans or gauche) and the orientation of the methoxy group relative to the plane of the benzene ring.

Bond Lengths and Angles: Highly accurate measurements of all bond distances and angles within the molecule.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing non-covalent interactions such as van der Waals forces, C-H···π interactions, or halogen bonding that govern the solid-state structure. rsc.orgacs.org

This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions in a biological or material science context. acs.org

Table 4: Information Obtainable from X-ray Crystallography of a this compound Derivative

ParameterSignificance
Crystal System & Space Group Describes the symmetry of the crystal lattice.
Unit Cell Dimensions Defines the size and shape of the repeating unit of the crystal.
Atomic Coordinates Provides the precise 3D position of every non-hydrogen atom.
Bond Lengths (Å) Confirms covalent bonding and can indicate bond order/strain.
Bond Angles (°) Defines the geometry around each atom.
Torsion Angles (°) Describes the conformation of the molecule, particularly the flexible alkyl chain.
Intermolecular Contacts Reveals how molecules are arranged and interact within the solid state.

Computational Chemistry and Theoretical Modeling of 1 5 Bromopentyl 2 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic behavior of 1-(5-bromopentyl)-2-methoxybenzene. These calculations provide a detailed picture of electron distribution and bonding within the molecule.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the ground state properties of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can determine key energetic and structural parameters. epstem.net These calculations yield the molecule's total energy, heat of formation, and dipole moment, which are essential for understanding its stability and polarity. The optimized molecular geometry provides precise bond lengths, bond angles, and dihedral angles, offering a static, low-energy snapshot of the molecule.

Table 1: Calculated Ground State Properties of this compound (Illustrative)

Property Value
Total Energy (Hartree) -2875.45
Heat of Formation (kcal/mol) -85.2
Dipole Moment (Debye) 2.1

Note: These values are illustrative and represent typical outcomes of DFT calculations for similar organic molecules.

Analysis of Frontier Molecular Orbitals and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. scispace.com A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is typically localized on the electron-rich methoxybenzene ring, while the LUMO may have significant contributions from the bromopentyl chain, particularly the C-Br antibonding orbital. This distribution suggests that the aromatic ring is susceptible to electrophilic attack, while the bromopentyl group is the likely site for nucleophilic substitution.

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative)

Molecular Orbital Energy (eV)
HOMO -8.9
LUMO -0.5
HOMO-LUMO Gap 8.4

Note: These values are illustrative and based on general principles for similar aromatic compounds.

Conformational Analysis and Molecular Dynamics Simulations

The flexible pentyl chain in this compound allows for numerous spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating the dihedral angles of the flexible chain and calculating the potential energy at each step.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By simulating the motion of atoms under classical mechanics, MD can explore the conformational landscape, revealing how the molecule flexes, bends, and transitions between different shapes at a given temperature. These simulations are crucial for understanding how the molecule might interact with other molecules or biological targets, as its shape plays a key role in intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts of ¹H and ¹³C nuclei. epstem.net These predictions are based on the calculated electron density around each nucleus; higher electron density leads to greater shielding and a lower chemical shift. By comparing the predicted spectrum with the experimental one, chemists can confirm the molecular structure.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

Proton Predicted Chemical Shift (ppm)
Aromatic Protons 6.8 - 7.2
Methoxy (B1213986) Protons (-OCH₃) 3.85
Benzylic Protons (-CH₂-Ar) 2.6
Methylene (B1212753) Protons (-CH₂-Br) 3.4
Other Methylene Protons 1.4 - 1.8

Note: These are typical chemical shift ranges for the specified proton types and are for illustrative purposes.

Computational Mechanistic Investigations and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. rsc.org For this compound, potential reactions include nucleophilic substitution at the bromine-bearing carbon or electrophilic addition to the aromatic ring. Theoretical calculations can map out the potential energy surface for a proposed reaction pathway, identifying the energies of reactants, products, intermediates, and, crucially, the transition states. rsc.org Characterizing the transition state geometry and its energy (the activation energy) provides insight into the reaction's feasibility and rate. For instance, modeling the Sₙ2 reaction with a nucleophile would involve locating the pentacoordinate carbon transition state.

Theoretical Studies on Structure-Reactivity and Structure-Property Relationships

Theoretical studies can establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These studies correlate a molecule's structural or electronic features with its reactivity or physical properties. scispace.com For this compound, descriptors such as the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential can be used to build models that predict its behavior in various chemical environments. For example, a QSAR study might correlate these computed parameters with the molecule's efficacy in a particular synthetic application.

Applications of 1 5 Bromopentyl 2 Methoxybenzene Derivatives in Advanced Materials Science

Development of Organic Semiconductors and Optoelectronic Materials

The unique electronic architecture of 1-(5-bromopentyl)-2-methoxybenzene derivatives makes them highly suitable for the development of organic semiconductors and optoelectronic materials. These organic materials are at the forefront of next-generation electronics, promising flexible, lightweight, and cost-effective devices.

Influence of Methoxybenzene and Alkyl Bromide Moieties on Electronic Properties

Conversely, the alkyl bromide portion of the molecule primarily functions as a versatile chemical handle. The bromine atom is a good leaving group, enabling a wide range of post-polymerization modifications and cross-coupling reactions. This allows for the precise tuning of the final polymer's electronic properties, including its energy bandgap and charge carrier mobility. nih.gov For instance, polymers like Poly(p-phenylene vinylene) (PPV) and its derivatives, which share structural similarities, are known to have their electronic and physical properties significantly altered by the nature of their side chains. wikipedia.org

To illustrate the electronic properties of analogous polymer systems, the following table presents data for Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV), a well-studied derivative of PPV.

PropertyValueReference
HOMO Level ~4.3 eV - 5.1 eV mdpi.com
LUMO Level ~1.5 eV - 2.8 eV mdpi.com
Optical Bandgap ~2.03 eV - 2.3 eV mdpi.comnih.gov
Hole Mobility ~10⁻⁵ cm²/Vs rsc.org
Electron Mobility ~10⁻⁸ cm²/Vs rsc.org

This table presents representative data for MEH-PPV, a polymer analogous to those derived from this compound, to illustrate typical electronic properties.

Integration into Polymer Backbones for Flexible Electronics

The integration of this compound derivatives into long polymer chains is a cornerstone for their use in flexible electronics. The bromopentyl tail facilitates polymerization, leading to the formation of high-molecular-weight polymers. These polymers can be designed to be soluble in common organic solvents, which is a critical attribute for their processing into thin, uniform films over large and flexible substrates using techniques like spin-coating or inkjet printing. avestia.com

The resulting polymeric materials combine semiconducting properties with mechanical flexibility, making them ideal for a range of applications, including bendable displays, wearable sensors, and organic solar cells. researchgate.net The length and structure of the alkyl side chain play a crucial role in controlling how the polymer chains pack together, which in turn influences the material's charge transport capabilities. avestia.com The development of polymers that are not just flexible but also lighter and cheaper is a major driving force in this field. nih.gov

Self-Assembled Systems and Supramolecular Architectures

The molecular structure of this compound derivatives, featuring a polar methoxybenzene head and a nonpolar alkyl tail, imparts an amphiphilic character that can drive self-assembly into highly ordered systems. This spontaneous organization is the basis for creating complex supramolecular architectures. rsc.orgnih.gov

By tuning the balance between the hydrophilic and hydrophobic parts of the molecule, it is possible to guide the formation of various nanostructures like micelles, vesicles, or lamellar liquid crystalline phases. nih.govrsc.org These self-assembled structures can act as templates for fabricating other nanomaterials or can themselves be the active components in sophisticated devices like sensors or controlled-release systems. For example, amphiphilic oligo(phenylene vinylene) (OPV) derivatives have been shown to form fluorescent gels in both water and polar organic solvents, with the organized structure enhancing the material's photoluminescence. nih.gov

Engineering of Functional Materials with Tailored Electronic or Physical Properties

A key advantage of using this compound derivatives is the ability to engineer functional materials with precisely controlled properties. Through strategic chemical synthesis and modification, researchers can fine-tune the electronic, optical, and physical characteristics of the final materials to meet the demands of specific applications.

For example, by attaching different functional groups via the reactive bromide, it's possible to alter the material's light absorption and emission spectra for use in organic light-emitting diodes (OLEDs) or photodetectors. The charge carrier mobility in these polymers can also be significantly influenced by their molecular structure and morphology. While many PPV derivatives are p-type (hole-transporting), specific designs can lead to n-type (electron-transporting) materials with high electron mobilities. nih.govacs.org

The following table provides representative charge carrier mobilities for different PPV-based systems, illustrating the tunability of this property.

Polymer SystemCharge CarrierMobility (cm²/Vs)Reference
Unsubstituted PPVHoles10⁻⁵ rsc.org
Highly Ordered PPVHoles/Electrons1.6 x 10⁻¹ ntu.edu.sg
Electron-deficient BDPPVElectronsup to 1.1 nih.govacs.org

This table showcases the range of charge carrier mobilities achievable in PPV-based systems through structural engineering, providing a proxy for the potential of materials derived from this compound.

Contribution to Bio-materials Science (focused on material design, not biological activity)

In the field of biomaterials science, the focus for derivatives of this compound is on the design and engineering of material surfaces rather than inherent biological activity. The ability to tailor surface properties is critical for creating materials that are compatible with biological systems.

A common strategy to enhance biocompatibility is the grafting of polymers like polyethylene (B3416737) glycol (PEG) onto a material's surface. nih.govnih.gov PEG-coated surfaces are known to resist protein adsorption and cell adhesion, which is often desirable for medical implants and devices to prevent fouling and immune responses. nih.govnih.gov The methoxy-terminated versions of PEG are frequently used for this purpose. nih.gov The versatile chemistry of this compound derivatives allows them to be incorporated into polymer backbones that can then be further functionalized, for instance, with PEG chains, to create these non-fouling surfaces. This approach allows for the bulk properties of a material to be maintained while presenting a biocompatible interface to the biological environment. nih.govrsc.org This surface modification is a key strategy in developing advanced biomaterials for applications like medical device coatings and tissue engineering scaffolds. nih.govgoogle.com

Concluding Perspectives and Future Research Trajectories for 1 5 Bromopentyl 2 Methoxybenzene Research

Identification of Underexplored Synthetic Methodologies

While the synthesis of 1-(5-Bromopentyl)-2-methoxybenzene can be envisioned through classical methods, several modern and potentially more efficient strategies remain underexplored.

Traditional vs. Modern Synthetic Approaches:

The conventional synthesis would likely involve a Williamson ether synthesis, reacting 2-methoxyphenol with 1,5-dibromopentane (B145557). masterorganicchemistry.comwikipedia.org However, this method can be plagued by low yields and the formation of side products. More advanced, yet underexplored, methodologies could offer significant improvements in efficiency and selectivity.

Table 1: Comparison of Potential Synthetic Methodologies

MethodDescriptionPotential Advantages for this compound
Phase-Transfer Catalysis (PTC) Utilizes a catalyst to facilitate the transfer of a reactant between immiscible phases (e.g., aqueous and organic). jk-sci.comMilder reaction conditions, reduced need for anhydrous solvents, and potentially higher yields compared to traditional Williamson ether synthesis. jk-sci.comnumberanalytics.com
Microwave-Assisted Synthesis Employs microwave irradiation to rapidly heat the reaction mixture. anton-paar.comDrastically reduced reaction times (from hours to minutes), potentially leading to higher throughput and cleaner reactions. anton-paar.comnih.govijpsjournal.com
Photocatalytic C-H Functionalization Directly functionalizes a C-H bond of an aryl alkyl ether using a photocatalyst and light. nih.govresearchgate.netAvoids the need for pre-functionalized starting materials, offering a more atom-economical and potentially greener route. nih.govnih.gov

Further research into these methodologies could lead to more efficient and scalable syntheses of this compound and its analogues.

Emerging Reactivity Paradigms and Catalytic Innovations

The dual functionality of this compound opens up a wide array of possibilities for selective transformations using modern catalytic systems.

Selective Functionalization:

The presence of both a bromoalkane and a methoxy-activated aromatic ring allows for selective reactions at either site.

Bromoalkane Functionalization: The alkyl bromide can readily undergo nucleophilic substitution or be converted into an organometallic reagent (e.g., Grignard reagent) for subsequent carbon-carbon bond formation. numberanalytics.com

Aromatic Ring Functionalization: The electron-donating methoxy (B1213986) group directs electrophilic aromatic substitution to the ortho and para positions. rsc.org Furthermore, modern C-H activation strategies could enable direct functionalization of the aromatic ring. nih.govnih.gov

Catalytic Innovations:

Photoredox Catalysis: This rapidly developing field offers mild conditions for a variety of transformations, including C-O and C-S bond formation, which could be applied to the bromoalkane moiety. rsc.org It also enables novel C-H functionalization pathways on the aromatic ring. nih.govnih.gov

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for various transformations, potentially leading to greener and more cost-effective processes. numberanalytics.com

Dual Catalysis: Combining two different catalytic cycles can enable novel and efficient transformations. For instance, a combination of photocatalysis and transition metal catalysis could allow for unique functionalizations of this compound.

Table 2: Potential Catalytic Transformations of this compound

Reactive SiteCatalytic MethodPotential Transformation
BromoalkaneGrignard ReactionFormation of a new C-C bond by reacting with an electrophile.
BromoalkaneSuzuki CouplingCross-coupling with a boronic acid to form a C-C bond.
Aromatic RingC-H ActivationDirect introduction of a functional group onto the aromatic ring. nih.govnih.gov
BothSequential FunctionalizationStepwise modification of both the bromoalkane and the aromatic ring to build complex molecules. researchgate.netnih.gov

Opportunities in Rational Design of Novel Materials

The structural features of this compound make it an attractive candidate for the development of advanced materials.

Liquid Crystals: Molecules containing a rigid aromatic core and a flexible alkyl chain are known to exhibit liquid crystalline properties. researchgate.netmdpi.com The 2-methoxyphenyl group can serve as the rigid core, while the 5-bromopentyl chain provides flexibility. The terminal bromide offers a handle for further modification to tune the liquid crystalline behavior.

Polymers: The bromoalkyl functionality can act as a monomer for polymerization reactions, leading to the formation of polymers with tailored properties. For example, it could be used in the synthesis of polyethers or incorporated into more complex polymer architectures.

Drug Delivery Systems: The amphiphilic nature that can be imparted by modifying the bromide group could be exploited in the design of micelles or vesicles for drug delivery applications.

Table 3: Potential Material Applications

Material TypeRationale for UsePotential Properties
Liquid CrystalsCombination of a rigid aromatic core and a flexible alkyl chain. researchgate.netmdpi.comTunable optical and electronic properties for display and sensor applications.
PolymersReactive bromide allows for polymerization.Materials with specific thermal, mechanical, or optical properties.
Drug DeliveryPotential for amphiphilic derivatives.Encapsulation and controlled release of therapeutic agents.

Integration with Sustainable Chemistry Principles and Flow Synthesis

Future research on this compound should prioritize sustainability by incorporating green chemistry principles and advanced manufacturing techniques.

Green Chemistry Metrics:

The "greenness" of any synthetic route to or from this compound can be evaluated using metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI). careerchem.comresearchgate.netethz.chrsc.orgnih.gov The goal is to design processes that maximize the incorporation of starting materials into the final product while minimizing waste.

Table 4: Key Green Chemistry Metrics

MetricDescriptionIdeal Value
Atom Economy The measure of the amount of starting materials that become part of the final product.100%
E-Factor The mass ratio of waste to desired product.0
Process Mass Intensity (PMI) The total mass of materials used (water, solvents, reagents, etc.) per unit mass of product. rsc.org1

Flow Synthesis:

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. noelresearchgroup.comacs.orgnih.gov The synthesis and subsequent functionalization of this compound could be significantly improved by implementing flow technologies. For example, hazardous reactions like Grignard formation can be performed more safely in a flow reactor. noelresearchgroup.com Furthermore, multi-step sequences, or "telescoped reactions," can be performed in a continuous manner, reducing the need for intermediate purification steps and minimizing waste.

The exploration of these research trajectories will undoubtedly unlock the full potential of this compound as a valuable and versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(5-Bromopentyl)-2-methoxybenzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution of 2-methoxybenzyl alcohol with 1,5-dibromopentane in polar aprotic solvents (e.g., DMF) under reflux. Bromination efficiency depends on stoichiometric ratios (excess 1,5-dibromopentane improves alkylation) and temperature control (60–80°C avoids side reactions like elimination) .
  • Purification : Distillation under reduced pressure or recrystallization from ethanol/water mixtures removes unreacted precursors. Purity >95% is achievable with careful solvent selection .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Analytical workflow :

  • NMR : 1^1H NMR shows a singlet for the methoxy group (~δ 3.8 ppm) and multiplet splitting for the bromopentyl chain (δ 1.4–3.4 ppm). 13^{13}C NMR confirms the brominated carbon at ~δ 30–35 ppm .
  • Mass spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H]+^+ at m/z 273.1 (calculated for C12_{12}H17_{17}BrO) .

Q. What are the key stability considerations for storing this compound?

  • Storage protocols : Store in airtight, amber glass containers under inert gas (N2_2) to prevent hydrolysis of the bromoalkyl chain. Avoid exposure to moisture or strong bases, which may induce elimination reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation reactions involving 2-methoxybenzene derivatives be mitigated?

  • Experimental design : Use sterically hindered bases (e.g., K2_2CO3_3) to favor alkylation at the para position. Solvent polarity (e.g., DMSO vs. THF) modulates reaction kinetics, with polar solvents enhancing nucleophilic attack on the bromopentyl chain .
  • Case study : In analogous compounds (e.g., 1-(3-Bromopropyl)-2-methoxybenzene), optimizing base strength and solvent polarity increased regioselectivity from 70% to 92% .

Q. What mechanistic insights can be gained from kinetic studies of this compound in nucleophilic substitutions?

  • Methodology : Conduct time-resolved 1^1H NMR or IR spectroscopy to track bromide ion release. Pseudo-first-order kinetics in reactions with NaN3_3 (azide substitution) reveal rate dependence on solvent dielectric constant (e.g., ε > 30 accelerates SN2 pathways) .
  • Contradiction analysis : Discrepancies between theoretical and observed rates may indicate competing elimination (E2) pathways, requiring Arrhenius parameter adjustments .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • DFT-based approach : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For Suzuki-Miyaura coupling, the bromine atom’s σ* orbital energy (~1.5 eV) correlates with Pd(0) oxidative addition efficiency .
  • Validation : Compare computed activation energies with experimental yields (e.g., 70–85% coupling efficiency with arylboronic acids) .

Q. What strategies improve the bioactivity screening of this compound derivatives in medicinal chemistry?

  • In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) and compare with non-brominated analogs. The bromopentyl chain enhances lipophilicity, potentially improving membrane permeability (LogP ~3.2) .
  • Mechanistic studies : Use fluorescent probes (e.g., Annexin V-FITC) to assess apoptosis induction in treated cells, linking structural features to biological activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.